4-Cyclobutoxy-3-hydroxy-benzamide
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Overview
Description
4-Cyclobutoxy-3-hydroxy-benzamide is a benzamide derivative characterized by the presence of a cyclobutoxy group at the 4-position and a hydroxyl group at the 3-position on the benzene ring. Benzamides are a significant class of compounds widely used in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 4-Cyclobutoxy-3-hydroxy-benzamide, can be achieved through the direct condensation of carboxylic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .
Industrial Production Methods
Industrial production of benzamides typically involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be suitable for all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutoxy-3-hydroxy-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
4-Cyclobutoxy-3-hydroxy-benzamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxy-3-hydroxy-benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and cyclobutoxy groups play crucial roles in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits significant biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
4-Cyclobutoxy-3-hydroxy-benzamide is unique due to the presence of both a cyclobutoxy group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-cyclobutyloxy-3-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO3/c12-11(14)7-4-5-10(9(13)6-7)15-8-2-1-3-8/h4-6,8,13H,1-3H2,(H2,12,14) |
InChI Key |
MHJCIHRLSXYAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)C(=O)N)O |
Origin of Product |
United States |
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